

# An In-depth Technical Guide to the Isotopic Purity of Meta-Fexofenadine-d6

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## Compound of Interest

Compound Name: Meta-Fexofenadine-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of **Meta-Fexofenadine-d6**, a deuterated analog of the antihistamine fexofenadine. The document details the analytical methodologies for determining isotopic enrichment, presents typical quantitative data, and outlines a plausible synthetic pathway. This guide is intended to be a valuable resource for professionals in drug development and research who utilize stable isotope-labeled compounds.

## Introduction to Meta-Fexofenadine-d6

**Meta-Fexofenadine-d6** is a stable isotope-labeled version of meta-fexofenadine, an isomer of the active metabolite of terfenadine. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies, particularly as an internal standard for quantitative bioanalysis by mass spectrometry. The determination and control of its isotopic purity are critical for ensuring the accuracy and reliability of such studies.<sup>[1][2]</sup>

Chemical Structure:

Table 1: General Properties of **Meta-Fexofenadine-d6**

Property	Value
Chemical Formula	C <sub>32</sub> H <sub>33</sub> D <sub>6</sub> NO <sub>4</sub>
Molecular Weight	507.69 g/mol [3][4]
Unlabeled CAS No.	479035-75-1[3]
Appearance	White to off-white solid
Primary Application	Internal standard in bioanalytical assays

## Isotopic Purity Data

The isotopic purity of a deuterated compound is a critical quality attribute, as the presence of lower-mass isotopologues can interfere with analytical measurements. While a specific Certificate of Analysis for a commercial batch of **Meta-Fexofenadine-d6** was not publicly available, the isotopic distribution for a representative batch with high enrichment is presented below. This data is synthesized based on typical purity levels for commercially available deuterated pharmaceutical standards.

Table 2: Representative Isotopic Distribution of **Meta-Fexofenadine-d6**

Isotopologue	Designation	Mass Shift	Abundance (%)
Non-deuterated	d0	+0	< 0.1
Mono-deuterated	d1	+1	< 0.1
Di-deuterated	d2	+2	< 0.1
Tri-deuterated	d3	+3	< 0.5
Tetra-deuterated	d4	+4	< 1.0
Penta-deuterated	d5	+5	~ 2.0
Hexa-deuterated	d6	+6	> 96.0

Note: The abundance of isotopologues with mass shifts greater than +6 (e.g., due to natural abundance of <sup>13</sup>C) is not included in this table.

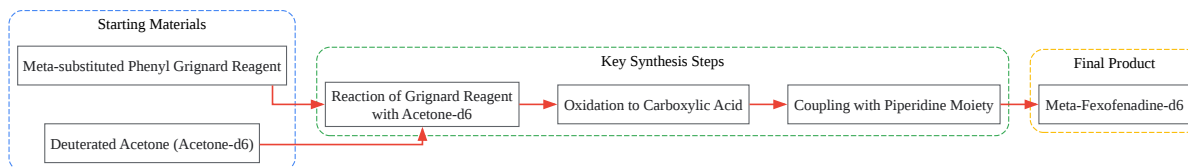
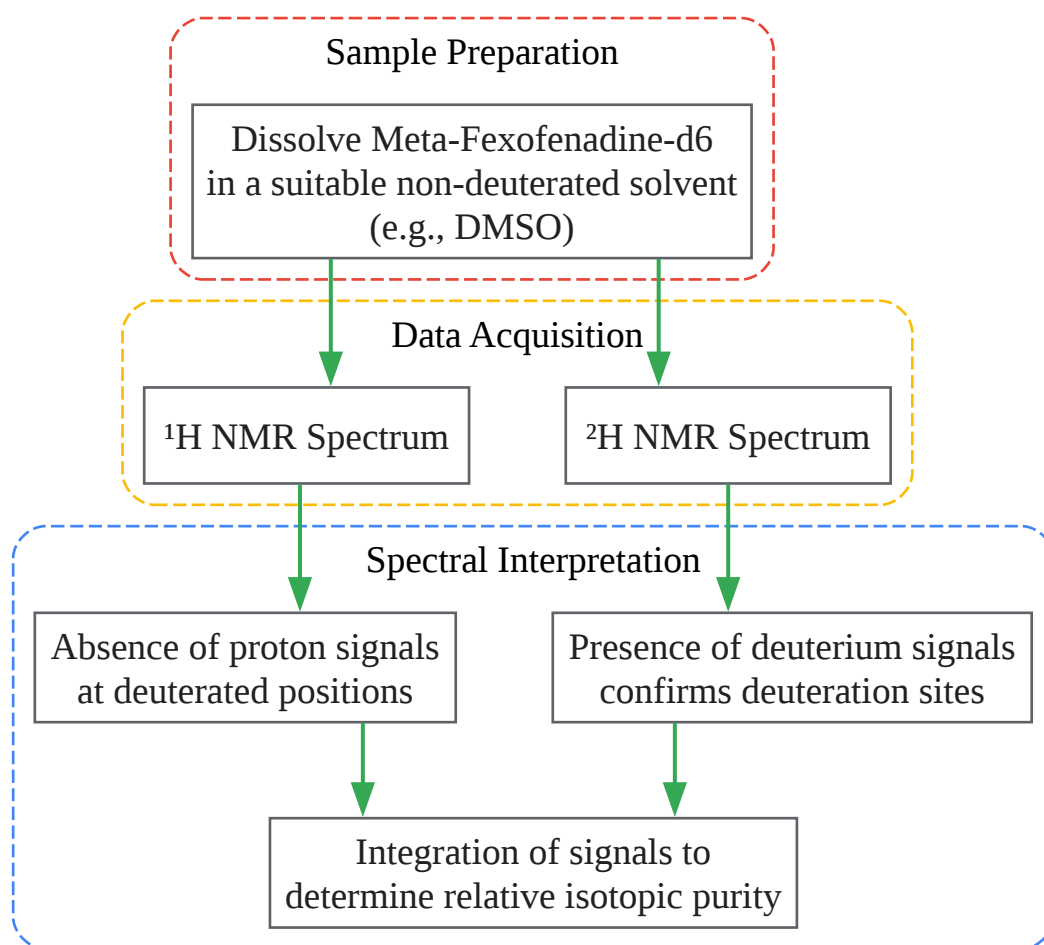
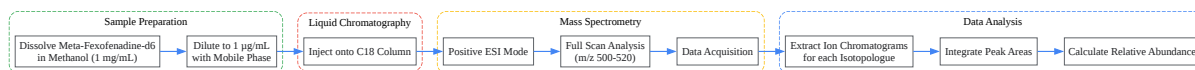
# Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds primarily relies on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and widely used technique for determining the isotopic distribution of a labeled compound. The method separates the analyte from potential impurities, and the mass spectrometer resolves the different isotopologues based on their mass-to-charge ratio.

Experimental Workflow for LC-MS Analysis



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